Miglyol 840 is derived from vegetable oils through a process that ensures high purity and compliance with Good Manufacturing Practices (GMP). It falls under the category of excipients used in injectable formulations, providing a stable medium for drug delivery systems. The compound is recognized for its role in enhancing the solubility and bioavailability of drugs, making it an essential component in both human and veterinary medicine .
The synthesis of Miglyol 840 involves the esterification of caprylic and capric acids with propylene glycol. This process typically requires careful control of reaction conditions to ensure the desired fatty acid composition and to minimize the formation of by-products. The resulting product is then purified to meet pharmaceutical standards.
The esterification reaction can be represented as follows:
This reaction usually occurs under reflux conditions with the removal of water to drive the equilibrium towards the formation of esters. Post-synthesis, the product undergoes rigorous quality control to ensure consistency in composition and purity .
Miglyol 840 has a unique molecular structure characterized by its medium-chain fatty acids. The molecular formula can be represented as C_{8}H_{16}O_{2} for caprylic acid and C_{10}H_{20}O_{2} for capric acid, reflecting its composition as a mixture of these two fatty acids.
The average molecular weight of Miglyol 840 is approximately 300 g/mol, depending on the specific ratio of caprylic to capric acid in the formulation. The compound exhibits a low melting point, typically around -10 °C, which contributes to its liquid state at room temperature .
Miglyol 840 can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and oxidation.
The mechanism by which Miglyol 840 enhances drug delivery involves several key processes:
Studies have shown that formulations containing Miglyol 840 demonstrate improved pharmacokinetic profiles compared to those without it, indicating its effectiveness as a drug carrier .
Miglyol 840 is utilized extensively in pharmaceutical formulations:
Miglyol 840 is synthesized via esterification of propylene glycol with caprylic (C8) and capric (C10) fatty acids. This process employs acid-catalyzed reactions (e.g., sulfuric acid or p-toluenesulfonic acid) under controlled temperatures (60–120°C) to achieve diester yields exceeding 95% [1] [6]. Advanced enzymatic catalysis using immobilized lipases (e.g., Candida antarctica) offers a solvent-free alternative, enhancing selectivity and reducing byproducts. Post-synthesis, molecular distillation purifies the diesters, removing residual fatty acids, monoesters, and catalysts to meet pharmaceutical-grade standards (>99.5% purity) [5] [7].
Critical parameters:
Feedstock selection governs Miglyol 840’s physicochemical properties. Coconut oil (45–50% C8/C10) and palm kernel oil (15–18% C8/C10) are primary renewable sources. Industrial pretreatment involves:
Table 1: Fatty Acid Feedstock Profiles
Source | C8 Content (%) | C10 Content (%) | FFA Reduction Efficiency (%) |
---|---|---|---|
Coconut oil | 12–15 | 10–13 | 99.6 |
Palm kernel oil | 3–4 | 3–5 | 99.2 |
Yellow grease | 5–8 | 4–7 | 99.1 |
Brown grease | 8–12 | 6–9 | 98.9 |
Scaling production necessitates GMP compliance (EU/USP-NF standards) and solvent-free synthesis to eliminate toxic residues [2] [5]. Key challenges include:
Miglyol 840’s pharmaceutical application requires stringent QC protocols:
Table 2: Key Quality Specifications for Miglyol 840
Parameter | Test Method | Specification | Acceptance Criteria |
---|---|---|---|
Purity (diesters) | HPLC-ELSD | ≥99.5% | 99.5–100.0% |
Acid value | USP 401 | ≤0.1 mg KOH/g | ≤0.1 |
Peroxide value | EP 2.5.5 | ≤1.0 mEq/kg | ≤1.0 |
Water content | Karl Fischer | ≤0.1% | ≤0.1 |
Viscosity (25°C) | ASTM D445 | 6–8 mPa·s | 6.0–8.0 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9